
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate is a complex organic compound with a unique structure that includes tert-butyl groups, a nitrophenyl moiety, and a carbonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2,4-Di-tert-butylphenol and 2-nitrobenzaldehyde. These intermediates undergo further reactions, including amide formation and esterification, to yield the final product. Common reagents used in these reactions include acyl chlorides, amines, and carbonates, under conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: A simpler compound with similar tert-butyl groups but lacking the nitrophenyl and carbonate ester functionalities.
2-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the tert-butyl and carbonate ester functionalities.
Uniqueness
2,4-Di-tert-butyl-5-(3-(2-nitrophenyl)-3-oxopropanamido)phenyl methyl carbonate is unique due to its combination of tert-butyl groups, nitrophenyl moiety, and carbonate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C25H30N2O7 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[2,4-ditert-butyl-5-[[3-(2-nitrophenyl)-3-oxopropanoyl]amino]phenyl] methyl carbonate |
InChI |
InChI=1S/C25H30N2O7/c1-24(2,3)16-12-17(25(4,5)6)21(34-23(30)33-7)13-18(16)26-22(29)14-20(28)15-10-8-9-11-19(15)27(31)32/h8-13H,14H2,1-7H3,(H,26,29) |
Clave InChI |
QECNWYIWTCANBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1NC(=O)CC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


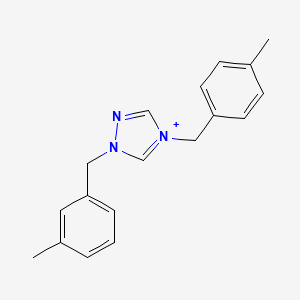
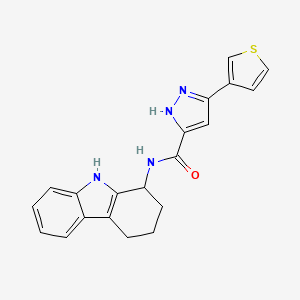



![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
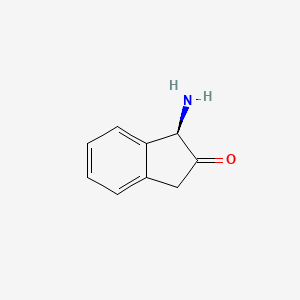

![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)

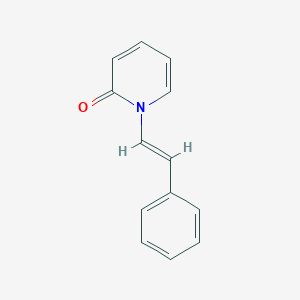
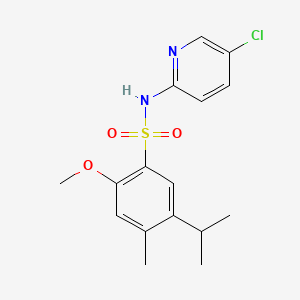
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)

